![molecular formula C9H11NO3 B13439677 1-Methoxy-3,4-dimethyl-2-nitrobenzene](/img/structure/B13439677.png)
1-Methoxy-3,4-dimethyl-2-nitrobenzene
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Overview
Description
1-Methoxy-3,4-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzene, featuring a methoxy group, two methyl groups, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Methoxylation: The methoxy group (-OCH3) can be introduced via a reaction with methanol in the presence of a catalyst.
Methylation: The methyl groups (-CH3) are added using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,4-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Reduction: 1-Methoxy-3,4-dimethyl-2-aminobenzene.
Oxidation: 1-Methoxy-3,4-dicarboxylic acid-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3,4-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-3,4-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
1,3-Dimethyl-2-nitrobenzene:
1-Methoxy-3,5-dimethyl-2-nitrobenzene: Similar structure but with different positioning of the methyl groups, leading to variations in reactivity.
Biological Activity
1-Methoxy-3,4-dimethyl-2-nitrobenzene, a member of the nitroaromatic compound family, has garnered attention in scientific research for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₁NO₃ and a molecular weight of approximately 181.19 g/mol. The compound features a methoxy group (-OCH₃), two methyl groups (-CH₃), and a nitro group (-NO₂) attached to a benzene ring. This unique arrangement influences its reactivity and biological properties.
Biological Activities
Research indicates that nitroaromatic compounds like this compound exhibit various biological activities. Here are some key findings:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related nitro compounds, suggesting potential efficacy against various bacterial strains. For instance, derivatives of similar structures have shown activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of nitroaromatic compounds have been investigated in various cancer cell lines. Research has indicated that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions and altering cell cycle progression. For example, studies on related compounds showed significant cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values as low as 2.29 µM .
The mechanism of action for this compound primarily involves its interactions with biological molecules through radical mechanisms. The nitro group can lead to oxidative stress, which may contribute to its cytotoxic effects. Additionally, the compound's structure allows it to engage in electrophilic aromatic substitution reactions, affecting its reactivity towards nucleophiles.
Toxicological Data
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile:
- Acute Toxicity : The LD₅₀ values for related nitro compounds indicate low to moderate toxicity levels in mammals. For example, the LD₅₀ for 1,2-dimethyl-4-nitrobenzene is reported at 2,636 mg/kg for oral exposure .
- Environmental Impact : Nitroaromatic compounds are known for their environmental persistence and potential mutagenic effects. Studies suggest that while some derivatives exhibit low toxicity to aquatic species, their long-term environmental impact remains a concern .
Study on Anticancer Efficacy
A study investigating the effects of nitro-substituted compounds on MCF-7 cells revealed that treatment resulted in significant alterations in cell viability and morphology. The treated cells exhibited increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and potential apoptosis initiation .
Antibacterial Efficacy Comparison
In comparative studies involving various nitro compounds, this compound was shown to have comparable inhibition zones against tested bacterial strains when compared to standard antibiotics like ceftriaxone .
Summary Table of Biological Activities
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-methoxy-3,4-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(13-3)9(7(6)2)10(11)12/h4-5H,1-3H3 |
InChI Key |
CICOQOUQNXICFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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